molecular formula C13H10FNO2 B6373611 4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95% CAS No. 1261945-10-1

4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95%

Cat. No. B6373611
CAS RN: 1261945-10-1
M. Wt: 231.22 g/mol
InChI Key: IIEFFZRQJXRIMH-UHFFFAOYSA-N
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Description

4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95% (4-ACFPF) is a compound that is used in a variety of scientific research applications, including biochemical and physiological experiments. It is a white, crystalline solid that is soluble in water and ethanol. 4-ACFPF has a melting point of 151 °C and a boiling point of 302 °C. It is an important intermediate for the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals and other compounds, as well as in biochemical and physiological experiments. It has been used in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of monomers and polymers.

Mechanism of Action

The mechanism of action of 4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95% is not fully understood. It is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450 enzymes. It has also been suggested that it may act as an antioxidant, which could explain its use in the synthesis of pharmaceuticals and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95% are not fully understood. It has been suggested that it may act as an inhibitor of enzymes, such as cytochrome P450 enzymes. It has also been suggested that it may act as an antioxidant, which could explain its use in the synthesis of pharmaceuticals and other compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. It is also a relatively stable compound, which makes it suitable for use in a variety of experiments. The main limitation of 4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95% is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.

Future Directions

The future directions for 4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95% research include further investigations into its mechanism of action, as well as its potential applications in pharmaceuticals and other compounds. Other potential future directions include exploring its use in the synthesis of peptides and proteins, as well as in the synthesis of monomers and polymers. Additionally, further research is needed to determine its effects on biochemical and physiological processes.

Synthesis Methods

4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95% is synthesized from 3-aminophenol and 2-fluorophenol. The reaction is carried out in an acidic medium, such as sulfuric acid, at a temperature of about 100 °C. The reaction is catalyzed by a strong acid, such as hydrochloric acid or trifluoroacetic acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. After the reaction is complete, the product is purified by recrystallization.

properties

IUPAC Name

3-(3-fluoro-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-11-7-9(4-5-12(11)16)8-2-1-3-10(6-8)13(15)17/h1-7,16H,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEFFZRQJXRIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684252
Record name 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261945-10-1
Record name 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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